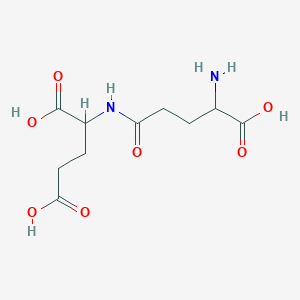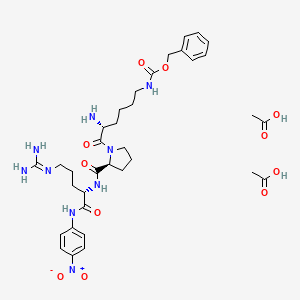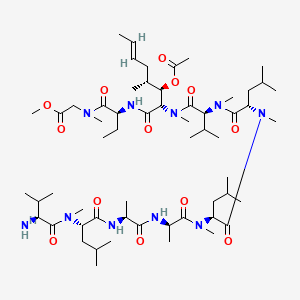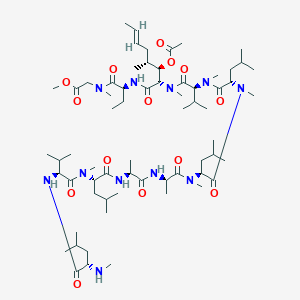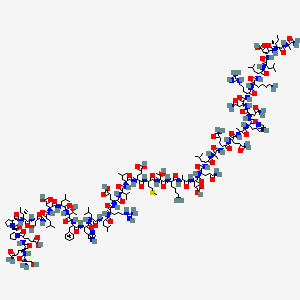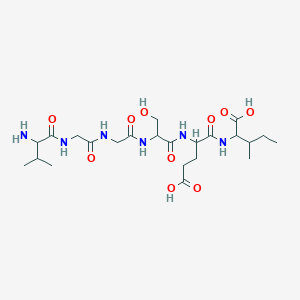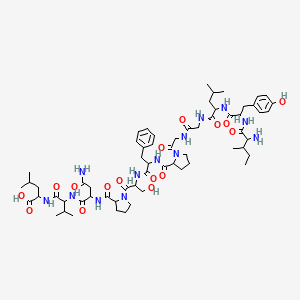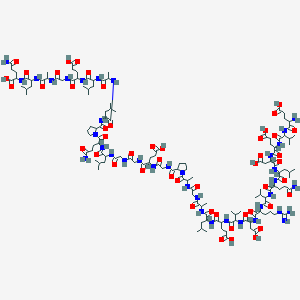
875910-01-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AGA-(C8R) HNG17, Humanin derivative is a potent humanin (HN) derivative. AGA-(C8R) HNG17, Humanin derivative completely suppresses neuronal cell death by Alzheimer's disease-relevant insults.
Applications De Recherche Scientifique
Ethical and Societal Implications of Scientific Research
Scientific research, including areas such as genomics, synthetic biology, and nanotechnology, is increasingly shaping our lives. However, it also raises ethical and societal concerns. Policymakers are calling for attention to the ethical, legal, and social aspects of scientific research and technological developments, especially in new and emerging research areas (Schuurbiers & Fisher, 2009).
CRISPR-Cas9 in Genome Engineering
CRISPR-Cas9 technology has revolutionized genome engineering, allowing for editing or modulation of DNA sequences in any organism. This technology is critical for understanding the functional organization of the genome and linking genetic variations to biological phenotypes (Hsu, Lander, & Zhang, 2014).
Importance of Scientific Research in Society
Scientific research contributes significantly to understanding the universe and living things, creating technologies that benefit humanity and create wealth. The theme of the "Beauty and Benefits of Science" highlights the importance of science in addressing societal challenges (Press, 2013).
Nanoparticle Synthesis and Technological Development
The synthesis of new materials, such as nanoparticles, is a key focus of chemical research, driven by advancements in various industries like electronics. This synergy between scientific discovery and technological development has led to significant progress in materials science (Cushing, Kolesnichenko, & O'connor, 2004).
Balancing Scientific Progress with Ethical Considerations
In human biology research, questions arise about the limits of scientific research, especially in areas like genetic editing. The need for science to progress alongside philosophical and ethical thought for the benefit of the community is emphasized (Barracca, Patricelli, Milani, & Quintaliani, 2019).
Applications of CRISPR Technologies Beyond Biomedicine
CRISPR technologies, beyond their biomedical applications, are being employed in areas like crop and livestock breeding, antimicrobial engineering, and disease-carrying insect control (Barrangou & Doudna, 2016).
RNA-Guided Gene Activation
The development of Cas9-based transactivators, targeted by guide RNA molecules, has enabled specific activation of endogenous target genes in human cells. This presents a versatile approach for RNA-guided gene activation (Pérez‐Piñera et al., 2013).
Nanoscience and Nanotechnology in Europe
Research in nanostructures in Europe highlights new methods and properties of matter that could have applications in information technology, sensors, and new materials (Tolles, 1996).
Strengthening Scientific Credibility and Response to Misinformation
Addressing the loss of scientific credibility and the spread of misinformation involves reinforcing the education of scientific goals and methods, emphasizing the importance of rigor, robustness, and reproducibility in science (Vekemans, 2023).
Data Sharing Practices in Scientific Research
Data sharing is a crucial part of scientific research, enabling verification of results and further research. This study explores current data sharing practices and perceptions among scientists, highlighting the barriers and enablers of data sharing (Tenopir et al., 2011).
Propriétés
Numéro CAS |
875910-01-3 |
|---|---|
Nom du produit |
875910-01-3 |
Formule moléculaire |
C₇₈H₁₃₄N₂₀O₂₄ |
Poids moléculaire |
1736.02 |
Séquence |
One Letter Code: PAGASRLLLLTGEIDLP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



